2,4,5-Tri-O-dodecyl-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tri-O-dodecyl-D-glucitol is a chemical compound with the molecular formula C42H86O6 and a molecular weight of 687.13 g/mol It is a derivative of D-glucitol, where three hydroxyl groups are substituted with dodecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tri-O-dodecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of dodecyl groups. The reaction conditions often include the use of protecting groups such as acetals or silyl ethers to ensure selective substitution at the desired positions. Common reagents used in the synthesis include dodecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tri-O-dodecyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl aldehydes or carboxylic acids, while reduction may produce dodecyl alcohols .
Scientific Research Applications
2,4,5-Tri-O-dodecyl-D-glucitol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential role in cell membrane studies and interactions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,4,5-Tri-O-dodecyl-D-glucitol involves its interaction with molecular targets such as cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tri-O-dodecyl-D-glucitol
- 2,4,6-Tri-O-dodecyl-D-glucitol
- 2,4,5-Tri-O-decyl-D-glucitol
Uniqueness
2,4,5-Tri-O-dodecyl-D-glucitol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and interaction with biological systems .
Properties
CAS No. |
93982-46-8 |
---|---|
Molecular Formula |
C42H86O6 |
Molecular Weight |
687.1 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,4,5-tridodecoxyhexane-1,3,6-triol |
InChI |
InChI=1S/C42H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-46-39(37-43)41(45)42(48-36-33-30-27-24-21-18-15-12-9-6-3)40(38-44)47-35-32-29-26-23-20-17-14-11-8-5-2/h39-45H,4-38H2,1-3H3/t39-,40+,41+,42+/m0/s1 |
InChI Key |
DNRJFQQTUGFNFN-CVGILMMLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.